molecular formula C14H14F6N4O6S B1407464 2-(Methylthio)-6,6a,7,8,9,9a-hexahydro-5H-pyrimido[5,4-f]-pyrrolo[3,4-b][1,4]oxazepin-5-one bis(trifluoroacetate) CAS No. 1417567-30-6

2-(Methylthio)-6,6a,7,8,9,9a-hexahydro-5H-pyrimido[5,4-f]-pyrrolo[3,4-b][1,4]oxazepin-5-one bis(trifluoroacetate)

Cat. No.: B1407464
CAS No.: 1417567-30-6
M. Wt: 480.34 g/mol
InChI Key: BKCABRHKVGFCGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylthio)-6,6a,7,8,9,9a-hexahydro-5H-pyrimido[5,4-f]-pyrrolo[3,4-b][1,4]oxazepin-5-one bis(trifluoroacetate) is a useful research compound. Its molecular formula is C14H14F6N4O6S and its molecular weight is 480.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Methylthio)-6,6a,7,8,9,9a-hexahydro-5H-pyrimido[5,4-f]-pyrrolo[3,4-b][1,4]oxazepin-5-one bis(trifluoroacetate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Methylthio)-6,6a,7,8,9,9a-hexahydro-5H-pyrimido[5,4-f]-pyrrolo[3,4-b][1,4]oxazepin-5-one bis(trifluoroacetate) including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2-(Methylthio)-6,6a,7,8,9,9a-hexahydro-5H-pyrimido[5,4-f]-pyrrolo[3,4-b][1,4]oxazepin-5-one bis(trifluoroacetate) plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. It has been identified as a selective inhibitor of Traf2- and Nck-interacting protein kinase (TNIK), a downstream signal protein of the Wnt/β-catenin pathway . This interaction inhibits TNIK activity, which is crucial for regulating cell proliferation and migration, particularly in colorectal cancer cells .

Cellular Effects

The effects of 2-(Methylthio)-6,6a,7,8,9,9a-hexahydro-5H-pyrimido[5,4-f]-pyrrolo[3,4-b][1,4]oxazepin-5-one bis(trifluoroacetate) on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, such as the Wnt/β-catenin pathway, leading to changes in gene expression and cellular metabolism . In colorectal cancer cells, this compound has been shown to suppress cell proliferation and migration, demonstrating its potential as an anti-cancer agent .

Molecular Mechanism

At the molecular level, 2-(Methylthio)-6,6a,7,8,9,9a-hexahydro-5H-pyrimido[5,4-f]-pyrrolo[3,4-b][1,4]oxazepin-5-one bis(trifluoroacetate) exerts its effects through specific binding interactions with TNIK. By inhibiting TNIK, it disrupts the Wnt/β-catenin signaling pathway, which is often dysregulated in colorectal cancer . This inhibition leads to decreased cell proliferation and migration, highlighting its potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Methylthio)-6,6a,7,8,9,9a-hexahydro-5H-pyrimido[5,4-f]-pyrrolo[3,4-b][1,4]oxazepin-5-one bis(trifluoroacetate) have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it maintains its inhibitory activity against TNIK over extended periods, making it a reliable tool for in vitro and in vivo research .

Dosage Effects in Animal Models

The effects of 2-(Methylthio)-6,6a,7,8,9,9a-hexahydro-5H-pyrimido[5,4-f]-pyrrolo[3,4-b][1,4]oxazepin-5-one bis(trifluoroacetate) vary with different dosages in animal models. At lower doses, it effectively inhibits TNIK activity without causing significant toxicity . At higher doses, potential toxic or adverse effects may be observed, emphasizing the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

2-(Methylthio)-6,6a,7,8,9,9a-hexahydro-5H-pyrimido[5,4-f]-pyrrolo[3,4-b][1,4]oxazepin-5-one bis(trifluoroacetate) is involved in metabolic pathways that include interactions with specific enzymes and cofactors. Its inhibition of TNIK affects the metabolic flux and levels of metabolites associated with the Wnt/β-catenin pathway . This interaction highlights its potential impact on cellular metabolism and energy homeostasis .

Transport and Distribution

Within cells and tissues, 2-(Methylthio)-6,6a,7,8,9,9a-hexahydro-5H-pyrimido[5,4-f]-pyrrolo[3,4-b][1,4]oxazepin-5-one bis(trifluoroacetate) is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation, which are crucial for its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of 2-(Methylthio)-6,6a,7,8,9,9a-hexahydro-5H-pyrimido[5,4-f]-pyrrolo[3,4-b][1,4]oxazepin-5-one bis(trifluoroacetate) is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures its effective interaction with TNIK and other biomolecules, enhancing its inhibitory effects on the Wnt/β-catenin pathway .

Properties

IUPAC Name

13-methylsulfanyl-2-oxa-5,8,12,14-tetrazatricyclo[8.4.0.03,7]tetradeca-1(14),10,12-trien-9-one;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2S.2C2HF3O2/c1-17-10-12-2-5-8(15)13-6-3-11-4-7(6)16-9(5)14-10;2*3-2(4,5)1(6)7/h2,6-7,11H,3-4H2,1H3,(H,13,15);2*(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKCABRHKVGFCGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C2C(=O)NC3CNCC3OC2=N1.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F6N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Methylthio)-6,6a,7,8,9,9a-hexahydro-5H-pyrimido[5,4-f]-pyrrolo[3,4-b][1,4]oxazepin-5-one bis(trifluoroacetate)
Reactant of Route 2
2-(Methylthio)-6,6a,7,8,9,9a-hexahydro-5H-pyrimido[5,4-f]-pyrrolo[3,4-b][1,4]oxazepin-5-one bis(trifluoroacetate)
Reactant of Route 3
2-(Methylthio)-6,6a,7,8,9,9a-hexahydro-5H-pyrimido[5,4-f]-pyrrolo[3,4-b][1,4]oxazepin-5-one bis(trifluoroacetate)
Reactant of Route 4
2-(Methylthio)-6,6a,7,8,9,9a-hexahydro-5H-pyrimido[5,4-f]-pyrrolo[3,4-b][1,4]oxazepin-5-one bis(trifluoroacetate)
Reactant of Route 5
2-(Methylthio)-6,6a,7,8,9,9a-hexahydro-5H-pyrimido[5,4-f]-pyrrolo[3,4-b][1,4]oxazepin-5-one bis(trifluoroacetate)
Reactant of Route 6
2-(Methylthio)-6,6a,7,8,9,9a-hexahydro-5H-pyrimido[5,4-f]-pyrrolo[3,4-b][1,4]oxazepin-5-one bis(trifluoroacetate)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.